molecular formula C18H17N3O3 B2887649 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-18-5

6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2887649
CAS No.: 937600-18-5
M. Wt: 323.352
InChI Key: JGSXTOMEEZNFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-b]Pyridine Research

The pyrazolo[3,4-b]pyridine scaffold was first synthesized in 1908 by Ortoleva through the reaction of diphenylhydrazone and pyridine with iodine. Early work focused on tautomeric forms and simple substitutions, but advancements in synthetic methodologies over the 20th century enabled diversification at all positions (N1, C3, C4, C5, C6). By 2022, over 300,000 derivatives had been documented, with 156,660 synthesized for therapeutic purposes. The development of microwave-assisted synthesis (e.g., one-step functionalization using 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione) and Vilsmeier-Haack reactions marked key milestones in accessing complex derivatives like the title compound.

Position of the Compound in Heterocyclic Chemistry Literature

This derivative exhibits a distinctive substitution pattern (Table 1):

Table 1. Substituent Analysis Relative to Literature Trends

Position Typical Substituents (Frequency) This Compound
N1 Aryl (72%), Alkyl (18%) 4-Methoxyphenyl
C3 H (30.8%), Me (46.8%), Cycloalkyl (4.0%) Methyl
C4 H (37.3%), CONHR (38.3%) Carboxylic Acid
C6 H (Common), Aryl (2.3%) Cyclopropyl

Notable features include:

  • C6 Cyclopropyl Group : Rare in literature (<1% of reported derivatives), offering potential steric and electronic modulation.
  • C4 Carboxylic Acid : Contrasts with prevalent CONHR groups, enabling distinct hydrogen-bonding interactions.
  • N1 4-Methoxyphenyl : Aligns with aryl-dominated N1 substitutions but introduces methoxy-directed pharmacokinetic effects.

Current Research Landscape and Significance

Pyrazolo[3,4-b]pyridines are prioritized in drug discovery due to:

  • Bioactivity Diversity : 38% of derivatives target antitumor, anti-inflammatory, or neurological applications.
  • Structural Tunability : Microwave synthesis enables rapid access to fully substituted variants like this compound.
  • Physicochemical Advantages : The carboxylic acid moiety improves aqueous solubility vs. ester/amide analogs, addressing a common limitation in lead optimization.

Recent studies highlight cyclopropyl groups (as at C6 here) for enhancing metabolic stability in kinase inhibitors, while methoxyaryl substitutions (N1) improve blood-brain barrier penetration in CNS-targeted agents.

Research Objectives and Scientific Rationale

The study of this compound addresses three gaps in heterocyclic chemistry:

  • Synthetic Complexity : Combining cyclopropyl, carboxylic acid, and methoxyphenyl groups tests multi-step regioselective strategies.
  • Structure-Activity Relationships (SAR) : How C6 cyclopropyl/C4 carboxylic acid interplay affects target binding vs. conventional derivatives.
  • Drug-Likeness : Whether this substitution profile balances solubility (carboxylic acid), stability (cyclopropyl), and bioavailability (methoxyphenyl).

Ongoing work focuses on crystallographic characterization (leveraging X-ray data from related derivatives) and computational modeling to predict target engagement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-16-14(18(22)23)9-15(11-3-4-11)19-17(16)21(20-10)12-5-7-13(24-2)8-6-12/h5-9,11H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSXTOMEEZNFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activities, focusing on anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 937600-12-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has demonstrated significant activity against various cancer cell lines.

The mechanism underlying its anticancer effects primarily involves:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to decreased proliferation rates .
  • Induction of Apoptosis : The compound has been shown to trigger both early and late apoptosis in cancer cell lines such as HeLa, MCF7, and HCT116. For example, one study reported a total apoptosis rate of 42.19% in HeLa cells treated with this compound compared to control groups .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly impact the biological activity:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances anticancer activity. Compounds with para-hydroxy substitutions exhibited the highest efficacy against HeLa cells among the series tested .
CompoundSubstitutionAnticancer Activity (HeLa)
9aNoneHigh
9bPara-MethoxyModerate
14gPara-HydroxyHighest

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Preliminary results indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • HeLa Cell Line Study : In vitro testing demonstrated significant cytotoxicity and apoptosis induction in HeLa cells treated with the compound.
  • MCF7 and HCT116 Studies : The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Scientific Research Applications

While specific applications of "6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" are not detailed within the provided search results, the information available allows for a broader understanding of its properties and potential applications, as well as those of related compounds.

Core Structure and Properties
The compound is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that can exist in two tautomeric forms (1H and 2H isomers) . These structures have been studied for their structural diversity, synthesis methods, and biological activities .

The specific compound, 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has a molecular weight of 323.3 g/mol .

Synonyms:

  • 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Potential Research Applications
Pyrazolo[3,4-b]pyridines have been used as scaffolds in the synthesis of tyrosine kinase inhibitors (TKIs) . They exhibit a variety of substitution patterns at positions N1, C3, C4, C5, and C6, which can be modified through different synthetic methods starting from pyrazole or pyridine . Researchers have explored the biological activities of these compounds .

Other research indicates that pyrazolo[1,5-a]pyrimidines can be used as lipid droplet biomarkers for cancer cells (HeLa) and normal cells (L929), showing the versatility of this core structure in biological applications .

Safety Information
According to one search result, there are several safety measures to consider when handling related compounds, including :

  • P235 + P410: Keep cool and protect from sunlight .
  • P301: If swallowed .
  • P302: If on the skin .
  • P305: If in eyes: Rinse cautiously with water for several minutes .

Additional Resources
For more information, you can consult the following resources:

  • PubChem: Provides compound summaries, structures, and related information .
  • PMC (PubMed Central): Features articles on the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines .
  • ChemicalBook: Includes chemical properties, supplier information, and preparation methods .

Comparison with Similar Compounds

Physicochemical Properties

  • Purity : ≥95% (as reported for related compounds) .
  • CAS Number: Not explicitly listed in the provided evidence, but structurally similar compounds (e.g., 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl variant) have CAS numbers such as 1006348-68-0 .

Comparison with Similar Compounds

The pyrazolo-pyridine scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions significantly altering biological and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Properties/Findings
Target Compound : 6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₈H₁₇N₃O₃ 323.35 6-cyclopropyl, 1-(4-methoxyphenyl), 3-methyl - High purity (≥95%)
6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₂H₁₁F₂N₃O₂ 267.24 6-cyclopropyl, 1-(2,2-difluoroethyl), 3-methyl 1018143-42-4 Enhanced lipophilicity due to difluoroethyl group
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₁₄ClN₃O₂ 323.75 1-(4-chlorobenzyl), 3,6-dimethyl 937597-74-5 Potential kinase inhibition activity
6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₆FN₃O₂ 313.33 6-ethyl, 1-(2-fluorophenyl), 3-methyl 1119499-72-7 Improved metabolic stability
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₃ClFN₃O₂ 345.76 5-chloro, 6-cyclopropyl, 1-(2-fluorophenyl) 1011397-82-2 Anti-proliferative effects in cancer models
6-[4-(Benzyloxy)phenyl]-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₆H₂₀N₄O₃ 436.46 6-(4-benzyloxyphenyl), 1-(pyridin-4-ylmethyl) - High molecular weight; potential for macromolecular interactions

Key Observations:

Substituent Effects on Bioactivity: The introduction of halogens (e.g., 5-chloro in CAS 1011397-82-2) correlates with anti-proliferative activity in cancer cells .

Position-Specific Modifications :

  • 1-Position : Aromatic substituents (e.g., 4-methoxyphenyl, pyridin-4-ylmethyl) influence target selectivity. For example, the pyridin-4-ylmethyl group in CAS 1011397-82-2 may facilitate interactions with kinase ATP-binding pockets .
  • 6-Position : Cyclopropyl or ethyl groups balance steric bulk and metabolic stability. Ethyl-substituted analogs (e.g., CAS 1119499-72-7) show prolonged half-lives in vitro .

Carboxylic Acid Role :
The 4-carboxylic acid moiety is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors like 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives .

Physicochemical Optimization:

  • Solubility : Methoxy and fluorinated groups (e.g., in the target compound and CAS 1018143-42-4) improve aqueous solubility compared to purely hydrophobic analogs.
  • Synthetic Accessibility : Esters of these compounds (e.g., methyl or ethyl esters) are common intermediates, enabling scalable synthesis .

Q & A

Q. What are the recommended synthetic routes for 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted pyrazole precursors with cyclopropyl-containing reagents under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction) to introduce the cyclopropyl group .
  • Step 2 : Functionalization of the pyridine ring via cyclization reactions, often using DMF or toluene as solvents and temperatures between 80–120°C .
  • Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using NaOH or LiOH in aqueous THF .
    Key intermediates include ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which is hydrolyzed to the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% recommended) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and 13C^{13}C-NMR (carboxylic acid carbon at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C19H19N3O3C_{19}H_{19}N_3O_3: 337.14 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Kinase Inhibition : Screen against kinase panels (e.g., mTOR, EGFR) using ATP-competitive binding assays with IC50_{50} determination .
  • Cytotoxicity : Test in cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays, comparing to controls like FMPPP (a structurally similar kinase inhibitor) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
  • Solvent Effects : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions during cyclization .
  • Pitfalls : Avoid excess cyclopropyl reagents, which can lead to byproducts like dimerized intermediates. Monitor reactions via TLC at 30-minute intervals .

Q. How should contradictory data in biological activity (e.g., variable IC50_{50}50​ values across studies) be resolved?

  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60–90 minutes) across kinase assays .
  • Structural Analysis : Perform molecular docking studies (e.g., using AutoDock Vina) to compare binding modes in kinases with conflicting results .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., reactive carbonyl groups) .
  • ADMET Prediction : Apply QSAR models in tools like SwissADME to forecast bioavailability, CYP450 interactions, and hERG channel inhibition .

Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?

  • Salt Formation : Synthesize sodium or lysine salts via reaction with NaHCO3_3 or lysine in ethanol/water mixtures .
  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm) using thin-film hydration, characterized by dynamic light scattering (DLS) .

Data Contradiction & Mechanistic Analysis

Q. What experimental strategies can clarify discrepancies in reported melting points or spectral data?

  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .
  • Advanced NMR : Use 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals, particularly in aromatic regions .

Q. How can the compound’s mechanism of action be distinguished from structurally similar pyrazolo[3,4-b]pyridines?

  • Isozyme Profiling : Compare inhibition profiles across kinase isozymes (e.g., mTORC1 vs. mTORC2) using selective inhibitors as controls .
  • CRISPR Knockout Models : Generate HEK293 cells with mTOR or EGFR knockouts to isolate compound-specific effects .

Q. What methods validate the stability of this compound under long-term storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .
  • LC-MS/MS Analysis : Identify degradation products (e.g., decarboxylated derivatives) and quantify using validated calibration curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.